molecular formula C17H15N3O3 B180053 Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester CAS No. 50840-27-2

Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester

Cat. No. B180053
CAS RN: 50840-27-2
M. Wt: 309.32 g/mol
InChI Key: UEZISRURWKIUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, also known as IQ-1, is a synthetic compound that has been widely used in scientific research. It is a potent activator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in various physiological and pathological processes.

Mechanism Of Action

The mechanism of action of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester involves the activation of AhR. Upon binding of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester to AhR, the complex translocates to the nucleus and binds to the xenobiotic response element (XRE) in the promoter region of target genes. This leads to the recruitment of co-activators such as p300/CBP and the initiation of transcription. The activation of AhR by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester also leads to the degradation of the receptor, which is mediated by the E3 ubiquitin ligase complex.

Biochemical And Physiological Effects

The biochemical and physiological effects of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester are mainly mediated by the activation of AhR. The induction of CYP1A1 by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester leads to the metabolism of xenobiotics and the detoxification of carcinogens. The modulation of immune cells by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester suggests its potential as an immunomodulatory agent. The inhibition of cancer cell growth by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester is likely due to the activation of AhR, which leads to the suppression of cell proliferation and the induction of apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in lab experiments include its high potency as an AhR activator, its specificity for AhR over other nuclear receptors, and its stability in cell culture media. However, the limitations of using Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

For the research on Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester include the identification of novel AhR ligands with improved pharmacological properties, the elucidation of the molecular mechanisms underlying the immunomodulatory and anticancer effects of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, and the development of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester as a therapeutic agent for various diseases. Furthermore, the use of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in combination with other drugs or therapies may enhance its efficacy and minimize its side effects.

Synthesis Methods

The synthesis of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester involves the reaction of 2-methyl-4-oxo-3,4-dihydroquinazoline with isonicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then esterified with ethanol to obtain Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester. The overall yield of the synthesis is around 35%.

Scientific Research Applications

Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been extensively used in scientific research as an AhR activator. AhR is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation. Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been shown to induce the expression of CYP1A1, a cytochrome P450 enzyme that plays a crucial role in the metabolism of xenobiotics. It has also been shown to modulate the differentiation and function of immune cells such as T cells and dendritic cells. Furthermore, Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been reported to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

properties

CAS RN

50840-27-2

Product Name

Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-(2-methyl-4-oxoquinazolin-3-yl)ethyl pyridine-4-carboxylate

InChI

InChI=1S/C17H15N3O3/c1-12-19-15-5-3-2-4-14(15)16(21)20(12)10-11-23-17(22)13-6-8-18-9-7-13/h2-9H,10-11H2,1H3

InChI Key

UEZISRURWKIUEA-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CC=NC=C3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CC=NC=C3

Other CAS RN

50840-27-2

Origin of Product

United States

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